molecular formula C9H15NOS B13026324 N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine

N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine

Cat. No.: B13026324
M. Wt: 185.29 g/mol
InChI Key: LBJYVXSOKQKGTC-UHFFFAOYSA-N
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Description

N-((3-Oxabicyclo[310]hexan-6-yl)methyl)thietan-3-amine is a complex organic compound featuring a bicyclic structure with an oxirane ring and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The oxirane and thietane rings can undergo ring-opening reactions, which may interact with biological macromolecules like proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Oxabicyclo[3.1.0]hexan-6-yl)methyl)thietan-3-amine is unique due to its combination of oxirane and thietane rings, which provide distinct reactivity and potential applications compared to other similar compounds. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

N-(3-oxabicyclo[3.1.0]hexan-6-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H15NOS/c1(10-6-4-12-5-6)7-8-2-11-3-9(7)8/h6-10H,1-5H2

InChI Key

LBJYVXSOKQKGTC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2CNC3CSC3)CO1

Origin of Product

United States

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